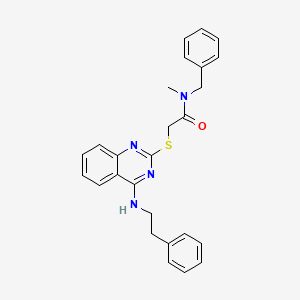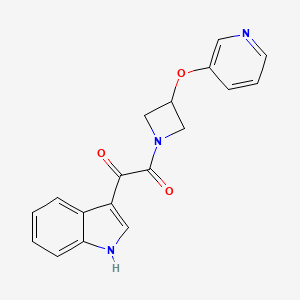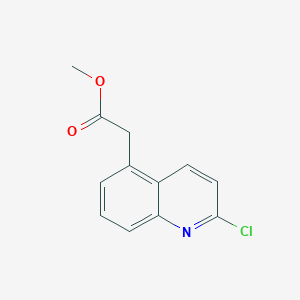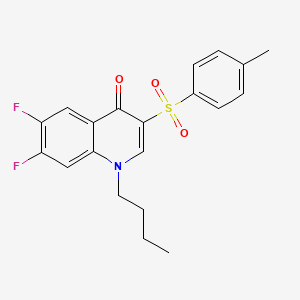
N-benzyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide typically involves multiple steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under high-temperature conditions.
Introduction of Phenethylamino Group: The phenethylamino group is introduced via nucleophilic substitution, where 4-chloroquinazoline reacts with phenethylamine in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound, such as thioglycolic acid, under reflux conditions.
N-benzyl-N-methyl Substitution: The final step involves the alkylation of the amine group with benzyl chloride and methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the thioether linkage, potentially leading to the formation of dihydroquinazoline derivatives or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate or sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives and thiols.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacterial strains and cancer cell lines makes it a candidate for further pharmacological studies.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its anticancer properties are of particular interest, with studies focusing on its mechanism of action and efficacy in various cancer models.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable candidate for various applications.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis. The compound may also interfere with bacterial cell wall synthesis or protein function, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Evaluated for antitumor potential.
Uniqueness
N-benzyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide stands out due to its specific quinazoline core and the presence of both benzyl and methyl groups, which may contribute to its unique biological activities and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-benzyl-N-methyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4OS/c1-30(18-21-12-6-3-7-13-21)24(31)19-32-26-28-23-15-9-8-14-22(23)25(29-26)27-17-16-20-10-4-2-5-11-20/h2-15H,16-19H2,1H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCARBWFAVNGOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-[3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B2637646.png)
![5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide](/img/structure/B2637648.png)





![2-methyl-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide](/img/structure/B2637658.png)

![N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2637661.png)
![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2637667.png)
![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)
